molecular formula C17H11NO5S2 B2387715 2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 872696-25-8

2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2387715
CAS No.: 872696-25-8
M. Wt: 373.4
InChI Key: METCIJBMPXLIQG-AUWJEWJLSA-N
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Description

2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C17H11NO5S2 and its molecular weight is 373.4. The purity is usually 95%.
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Properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5S2/c19-11-4-1-9(2-5-11)7-14-15(21)18(17(24)25-14)10-3-6-13(20)12(8-10)16(22)23/h1-8,19-20H,(H,22,23)/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METCIJBMPXLIQG-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H11NO5S2C_{17}H_{11}NO_5S_2 with a molecular weight of 373.4 g/mol. The structural complexity includes a thiazolidine ring and hydroxyphenyl moieties, which contribute to its biological activities.

Antibacterial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid have shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Similar thiazolidine derivatives have demonstrated effectiveness against various fungal strains, although specific data for this compound needs further exploration. The presence of the thiazolidine moiety is believed to enhance its interaction with fungal cell walls, leading to increased efficacy .

Anti-inflammatory Properties

Anti-inflammatory effects have been observed in related compounds containing the thiazolidine structure. These compounds are thought to inhibit pro-inflammatory cytokines and pathways, potentially making them useful in treating inflammatory diseases. The mechanism often involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For example, certain thiazolidine derivatives have shown IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazolidine derivatives against a range of bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
  • Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of similar compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .
  • Anticancer Activity Assessment : In vitro tests on various cancer cell lines showed that specific analogs of the compound could inhibit cell growth effectively, suggesting potential for further development as anticancer agents .

Scientific Research Applications

Antibacterial Activity

Research indicates that thiazolidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this one have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml.

Antifungal Activity

The compound has been evaluated for antifungal properties. Similar thiazolidine derivatives have demonstrated efficacy against various fungal strains. The thiazolidine moiety is believed to enhance interaction with fungal cell walls, although specific data for this compound requires further exploration.

Anti-inflammatory Properties

Compounds containing the thiazolidine structure have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This mechanism often involves modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. Mechanisms include apoptosis induction and inhibition of tumor cell proliferation. Certain analogs have shown IC50 values ranging from 7.0 to 20.3 µM against cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer).

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazolidine derivatives against a range of bacterial strains, revealing significant antibacterial activity comparable to standard antibiotics.
  • Evaluation of Anti-inflammatory Effects : Research focused on the anti-inflammatory potential of similar compounds demonstrated their ability to reduce inflammation markers in both in vitro and in vivo models.
  • Anticancer Activity Assessment : In vitro tests on various cancer cell lines indicated that specific analogs of the compound could effectively inhibit cell growth, suggesting potential for further development as anticancer agents.

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Mechanism/Outcome IC50/MIC Values
AntibacterialStaphylococcus aureus, Staphylococcus epidermidisInhibition of bacterial growthMIC: 16-32 mg/ml
AntifungalVarious fungal strainsInteraction with cell wallsNeeds further exploration
Anti-inflammatoryInflammatory markersModulation of NF-kB signalingEffective in reducing markers
AnticancerA549, PC-3, HepG2Induction of apoptosis and inhibition of proliferationIC50: 7.0 - 20.3 µM

Q & A

Q. What are the standard synthetic routes for this compound, and how can its structural purity be validated?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core via Knoevenagel condensation between a substituted benzaldehyde derivative and a thiazolidinone precursor (e.g., thiosemicarbazide derivatives). Subsequent functionalization of the benzoic acid moiety is achieved through coupling reactions . Key steps include:

  • Step 1 : Condensation of 4-hydroxybenzaldehyde with thiosemicarbazide in a DMF/acetic acid mixture to form the thiazolidinone ring.
  • Step 2 : Introduction of the benzoic acid group via nucleophilic substitution or ester hydrolysis.
    Validation : Use IR spectroscopy to confirm the thioamide (C=S) stretch at ~1200 cm⁻¹, ¹H/¹³C NMR to verify Z-configuration of the methylidene group, and MS for molecular ion matching .

Q. How does pH affect the stability of this compound during storage or biological assays?

The compound is stable under neutral conditions but undergoes hydrolysis in basic environments (pH > 9), leading to cleavage of the thiazolidinone ring. For long-term storage, maintain pH 6–7 in anhydrous solvents (e.g., DMSO) at –20°C .

Q. What spectroscopic techniques are critical for characterizing its Z-configuration?

  • NOESY NMR : Correlates spatial proximity between the methylidene proton and aromatic protons on the hydroxyphenyl group to confirm the Z-geometry.
  • UV-Vis : A strong absorption band near 350 nm (π→π* transition) is indicative of conjugated systems in the Z-isomer .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thiazolidinone core?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • Catalysts : Use piperidine or morpholine as organocatalysts to accelerate Knoevenagel condensation.
  • Temperature : Maintain 80–90°C for 4–6 hours to balance yield and side-product formation.
    Reported yields range from 45% (uncatalyzed) to 72% (catalyzed) under optimized conditions .

Q. How do structural analogs compare in biological activity, and what modifications enhance efficacy?

Comparative studies of analogs (see table below) reveal that:

  • Antimicrobial activity correlates with electron-withdrawing substituents (e.g., –Cl, –F) on the phenyl ring.
  • Anti-inflammatory potency improves with extended conjugation (e.g., pyridine or quinoxaline substituents) .
Analog Key Structural Variation Biological Activity
Pyridine-substituted thiazolidinonePyridine ring instead of hydroxyphenylEnhanced anti-inflammatory (IC₅₀ = 8.2 µM vs. 12.5 µM for parent)
Fluorinated derivative–F substituent on benzylidene2× higher antimicrobial activity (MIC = 4 µg/mL vs. 8 µg/mL)

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Dose-response standardization : Use consistent assay protocols (e.g., MTT for cytotoxicity, microdilution for antimicrobial tests).
  • Membrane permeability assays : Address discrepancies in cellular uptake via logP measurements or Caco-2 monolayer models .
  • Target validation : Employ CRISPR knockouts of suspected targets (e.g., COX-2 for anti-inflammatory activity) to confirm mechanism .

Q. How does this compound interact with enzyme targets like COX-2 or PPAR-γ?

  • Molecular docking : The thiazolidinone sulfur forms hydrogen bonds with PPAR-γ’s Tyr473, while the benzoic acid moiety interacts with Arg288.
  • Enzyme inhibition assays : IC₅₀ values for COX-2 inhibition (~15 µM) suggest moderate selectivity over COX-1 (~35 µM) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization using DMF/water (7:3 v/v).
  • Byproduct control : Monitor residual solvents (e.g., DMF) via GC-MS to meet ICH Q3C guidelines .

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